molecular formula C38H64Br2N4O2 B13734895 4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide CAS No. 190513-77-0

4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide

Cat. No.: B13734895
CAS No.: 190513-77-0
M. Wt: 768.7 g/mol
InChI Key: CNJSEKJABVECCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide): is a bis-quaternary ammonium compound known for its potent antimicrobial properties. It exhibits a wide antifungal spectrum and strong activity against various strains of fungi, making it a valuable compound in the field of biocontrol .

Preparation Methods

The synthesis of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) involves the reaction of 4-carbamoyl-1-decylpyridinium bromide with hexamethylene dibromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) has several scientific research applications:

    Chemistry: It is used as a biocide in various chemical formulations.

    Biology: The compound exhibits strong antifungal activity, making it useful in biological studies involving fungal pathogens.

    Medicine: Its antimicrobial properties are explored for potential therapeutic applications.

    Industry: It is used in industrial applications as a disinfectant and preservative.

Mechanism of Action

The antimicrobial activity of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including fungi and bacteria .

Comparison with Similar Compounds

N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) is unique among bis-quaternary ammonium compounds due to its dual long alkyl chains, which enhance its hydrophobic interactions with microbial membranes. Similar compounds include:

These comparisons highlight the superior antifungal activity and broader spectrum of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) compared to other similar compounds.

Properties

CAS No.

190513-77-0

Molecular Formula

C38H64Br2N4O2

Molecular Weight

768.7 g/mol

IUPAC Name

1-decyl-N-[6-[(1-decylpyridin-1-ium-4-carbonyl)amino]hexyl]pyridin-1-ium-4-carboxamide;dibromide

InChI

InChI=1S/C38H62N4O2.2BrH/c1-3-5-7-9-11-13-17-21-29-41-31-23-35(24-32-41)37(43)39-27-19-15-16-20-28-40-38(44)36-25-33-42(34-26-36)30-22-18-14-12-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H

InChI Key

CNJSEKJABVECCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.